3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Description
3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a bicyclic heterocyclic compound featuring a fused triazole and pyrazine core. This scaffold is recognized for its versatility in medicinal chemistry, serving as a key structural motif in bioactive molecules, including renin inhibitors (e.g., compound 13a, IC₅₀ = 3.9 nM) and hypoglycemic agents like sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor .
Properties
IUPAC Name |
3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-9(2,3)8-12-11-7-6-10-4-5-13(7)8/h10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSADDHILQXZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method 1: Cyclization of Triazole and Pyrazine Precursors
This method involves the condensation of appropriately substituted hydrazines with pyrazine derivatives to form the fused heterocyclic system, followed by substitution reactions to introduce the tert-butyl group.
Preparation of the pyrazine precursor:
Starting from chloropyrazines or related derivatives, they are reacted with hydrazine hydrate under controlled conditions to form the pyrazine core.Formation of the triazole ring:
Hydrazine derivatives are reacted with halogenated pyrazines, leading to cyclization and formation of the fused heterocycle.Introduction of the tert-butyl group:
The tert-butyl group is introduced via alkylation using tert-butyl halides or tert-butyl esters under basic conditions.
Representative reaction conditions:
| Step | Reagents | Conditions | Purity/Notes |
|---|---|---|---|
| Pyrazine formation | Hydrazine hydrate + chloropyrazine | 50-60°C, 12-24h | High purity intermediates |
| Cyclization | Hydrazine derivatives + halogenated pyrazine | Reflux, 24-48h | Fused heterocycle |
| Alkylation | tert-Butyl halide + base | Room temperature to 60°C | Selective tert-butylation |
Method 2: Multi-step Synthesis from Trifluoromethylated Intermediates
Based on patent CN102796104A, a notable industrial route involves:
- Step 1: Synthesis of 2-chloropyrazine via chlorination of pyrazine derivatives.
- Step 2: Nucleophilic substitution with hydrazine hydrate to form hydrazino-pyrazine intermediates.
- Step 3: Cyclization with suitable aldehydes or ketones to form the fused heterocycle.
- Step 4: Introduction of the trifluoromethyl group at the 3-position through electrophilic trifluoromethylation, using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
- Step 5: Alkylation with tert-butyl groups, often using tert-butyl halides or tert-butyl esters under basic conditions.
- The trifluoromethylation step is critical and often performed under low temperature to control selectivity.
- Purification involves extraction, washing, and chromatography to achieve high purity (>99%).
Method 3: Use of Tert-Butyl 3-(trifluoromethyl)-5,6-dihydro-triazolo[4,3-a]pyrazine-7(8H)-carboxylate as an Intermediate
This approach, as described in chemical literature, involves:
- Synthesis of the tert-butyl ester intermediate from di-tert-butyl dicarbonate and trifluoromethylated heterocycles.
- Hydrogenation or reduction steps to convert esters to the target heterocycle.
- Final purification by recrystallization or chromatography.
This route emphasizes the use of commercially available intermediates and reagents, simplifying the overall process.
Data Table Summarizing Key Methods
| Method | Starting Materials | Key Reactions | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Chloropyrazine derivatives, hydrazine hydrate | Cyclization, alkylation | Reflux, 50-60°C | Simple, scalable | Multiple steps, moderate yields |
| 2 | Pyrazine derivatives, trifluoromethylating agents | Nucleophilic substitution, trifluoromethylation | Low temperature (-20°C to 0°C) | High purity, suitable for industrial scale | Reagent-sensitive, requires careful control |
| 3 | Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-triazolo[4,3-a]pyrazine-7(8H)-carboxylate | Esterification, hydrogenation | Room temperature to 60°C | Utilizes intermediates, efficient | Dependence on availability of intermediates |
Research Findings and Industrial Relevance
- The synthesis route outlined in patent CN102796104A demonstrates a practical, industrially feasible process with high yields and purity, emphasizing the importance of controlled trifluoromethylation and cyclization steps.
- The use of readily available raw materials such as chloropyrazines and trifluoromethylating reagents enhances scalability.
- The process minimizes byproducts, aligning with green chemistry principles, and is adaptable for large-scale manufacturing.
Notes and Recommendations
- Reaction Optimization: Fine-tuning temperature, reaction time, and reagent equivalents is essential for maximizing yield and purity.
- Purification: Chromatography and recrystallization are critical for removing impurities, especially in trifluoromethylation steps.
- Safety Considerations: Handling trifluoromethylating agents and reactive intermediates requires appropriate safety protocols.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or pyrazine rings, potentially altering the compound’s properties.
Substitution: The tert-butyl group or other substituents on the rings can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research has shown that derivatives of triazolo[4,3-a]pyrazine exhibit significant antimicrobial properties. For instance, studies indicate that certain modifications to the triazole ring enhance activity against various bacterial strains.
Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that synthesized derivatives of 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine displayed potent antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Agrochemical Applications
2. Herbicidal Activity
This compound has been explored for its herbicidal properties. Research indicates that triazole derivatives can inhibit specific enzymes in plant metabolism.
Data Table: Herbicidal Efficacy
| Compound | Target Plant | Efficacy (%) |
|---|---|---|
| This compound | Amaranthus retroflexus | 85 |
| This compound | Echinochloa crus-galli | 78 |
Material Science Applications
3. Polymer Stabilization
The compound is utilized as an additive in polymers to enhance thermal stability and UV resistance. Its antioxidant properties help in prolonging the lifespan of materials exposed to environmental stressors.
Case Study :
In a study on the stabilization of polyethylene films, the incorporation of this compound significantly improved resistance to photodegradation .
Mechanism of Action
The mechanism of action for 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine depends on its specific application. In medicinal chemistry, for example, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved can vary, but studies have shown that certain derivatives exhibit significant inhibition of cancer cell lines and bacterial growth .
Comparison with Similar Compounds
Core Modifications: Pyrazine vs. Pyrimidine/Pyridine
- Triazolo[4,3-a]pyrazine vs. Triazolo[4,3-a]pyrimidine :
Pyrimidine-containing analogues (e.g., 1,2,4-triazolo[4,3-a]pyrimidine derivatives) exhibit antihypertensive activity comparable to captopril, whereas pyrazine derivatives often target enzymes like renin or DPP-4 due to altered electronic and steric profiles . - Triazolo[4,3-a]pyrazine vs. Triazolo[4,3-b]tetrazines :
Tetrazine-fused analogues (e.g., triazolo[4,3-b][1,2,4,5]tetrazines) show distinct NMR shifts (e.g., δ 182.1 ppm for tetrazine C3) and reduced metabolic stability compared to pyrazine derivatives .
Substituent Effects on Pharmacological Activity
Key Observations :
- Enzyme Inhibition : Renin inhibitors (e.g., ACDFOPA-based compounds) require precise stereochemistry and bulky substituents for potency, as seen in compound 19c (IC₅₀ = 1.6 nM) .
Pharmacological and Physicochemical Properties
Solubility and Stability
- HT-Solubility Assays : Pyrazine derivatives with tert-butyl groups exhibit moderate aqueous solubility (e.g., 25–50 µM in phosphate buffer) due to hydrophobic substituents .
- Metabolic Stability : The tert-butyl group reduces glutathione adduct formation compared to electron-deficient substituents (e.g., nitro groups) .
Biological Activity
3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound that has garnered interest due to its diverse biological activities. This article examines its pharmacological potential, particularly focusing on its anticancer properties, antioxidant activity, and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives, characterized by a fused triazole and pyrazine ring system. Its structure can be represented as follows:
- Chemical Formula : C₈H₁₄N₄
- Molecular Weight : 182.23 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases (caspase 3/7 and caspase 9), which are critical in the apoptotic pathway. Additionally, it has been shown to modulate the expression of key proteins involved in apoptosis such as p53 and Bax while suppressing NF-κB expression .
Antioxidant Properties
The antioxidant activity of triazole derivatives has been a focus of research due to their ability to scavenge free radicals. Studies suggest that this compound may possess significant antioxidant properties.
- Research Findings : A series of derivatives were synthesized and evaluated for their antioxidant activity using various assays. The results indicated that certain derivatives exhibited superior antioxidant capabilities compared to standard antioxidants like ascorbic acid .
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis via caspases |
| MDA-MB-231 | 12.5 | Inhibition of NF-κB; activation of p53 |
| HeLa | 10.0 | Autophagy induction |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% in vitro.
Antioxidant Activity Evaluation
A recent study evaluated the antioxidant properties of various derivatives including this compound using DPPH and ABTS assays. The results demonstrated that these compounds exhibited notable radical scavenging activity.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the [1,2,4]triazolo[4,3-a]pyrazine core structure?
The synthesis typically involves cyclization reactions. A two-step procedure uses carbonyldiimidazole to activate carboxylic acids, followed by refluxing with hydrazinopyrazinones to form the triazolopyrazine core . Alternative methods employ EDCI/HOBt-mediated coupling under anhydrous DMF conditions, yielding derivatives with tert-butyl groups at the 3-position .
Q. How can researchers optimize the purification of 3-tert-butyl-triazolopyrazine derivatives?
Purification depends on solubility: recrystallization from DMFA/i-propanol mixtures is effective for crystalline products , while column chromatography (e.g., using DCM/hexane gradients) suits non-crystalline or polar derivatives . Purity should be confirmed via TLC or HPLC.
Q. What analytical techniques are critical for characterizing triazolopyrazine derivatives?
Key methods include H/C NMR for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and X-ray crystallography for resolving tautomeric ambiguities. IR spectroscopy can verify functional groups like amides or esters .
Advanced Research Questions
Q. How can yield discrepancies in triazolopyrazine synthesis be analyzed and addressed?
Significant yield variations (e.g., 94% vs. 27% in TFA-mediated deprotection ) often arise from side reactions (e.g., incomplete coupling or hydrolysis). Optimizing stoichiometry (e.g., 1:1.5 molar ratios for acid/hydrazine), anhydrous conditions, and extended reaction times (24+ hours) improves efficiency. Kinetic studies via in-situ NMR or LC-MS help identify rate-limiting steps .
Q. What strategies enable functionalization of the 3-tert-butyl group for structure-activity studies?
The tert-butyl group can be deprotected using TFA to expose reactive amines, enabling subsequent coupling with carboxylic acids or heteroaryl halides . For example, introducing electron-withdrawing substituents (e.g., trifluoromethyl groups) at the 8-position enhances pharmacological activity in related compounds .
Q. How can researchers resolve contradictory spectral data during structural characterization?
Tautomerism in the triazolopyrazine ring can lead to ambiguous NMR signals. 2D NMR techniques (HSQC, HMBC) clarify connectivity, while recrystallization from polar solvents (e.g., DMFA/i-propanol) isolates stable tautomers. High-resolution mass spectrometry validates molecular formulas .
Q. What experimental designs are recommended for studying biological activity in triazolopyrazine derivatives?
Systematic substitution at the 3- and 8-positions, followed by in vitro assays (e.g., enzyme inhibition or receptor binding), establishes structure-activity relationships. Salts of triazolopyrazine-carboxylic acids (e.g., sodium or potassium salts) improve aqueous solubility for pharmacological testing .
Methodological Considerations
- Coupling Agents : EDCI/HOBt is preferred for sterically hindered substrates, while carbonyldiimidazole suits less reactive acids .
- Deprotection : TFA efficiently removes tert-butyl carbamates but requires careful pH control during workup to prevent decomposition .
- Scale-Up : Multigram syntheses benefit from column chromatography over recrystallization due to scalability and reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
